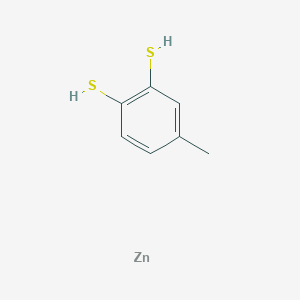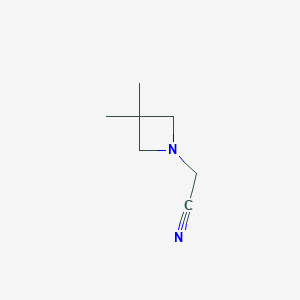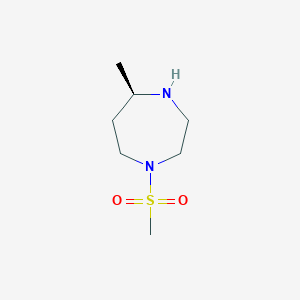
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a diazepane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-1-methanesulfonyl-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-isopropyl-5-methylcyclohexanone
- 8(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one
Uniqueness
(5R)-1-methanesulfonyl-5-methyl-1,4-diazepane is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(5R)-5-methyl-1-methylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2O2S/c1-7-3-5-9(6-4-8-7)12(2,10)11/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
WLUHYCDCUDYGSC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)S(=O)(=O)C |
Canonical SMILES |
CC1CCN(CCN1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


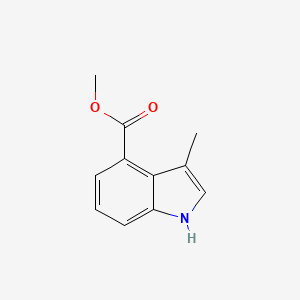
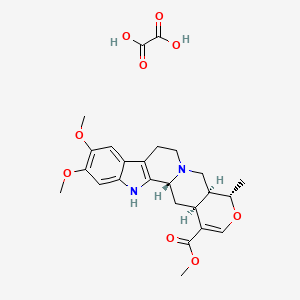
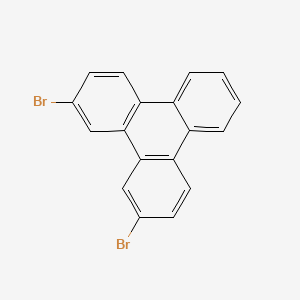
![Ethyl 4-[[4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate](/img/structure/B12816035.png)
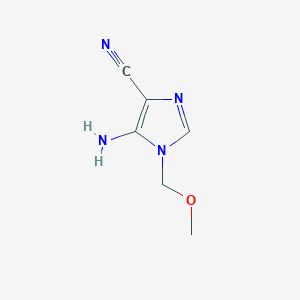
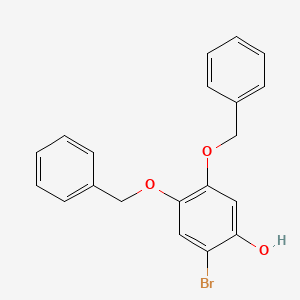
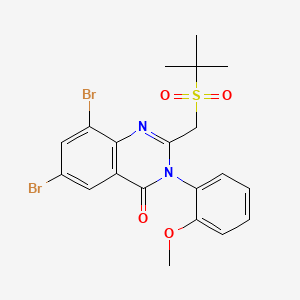
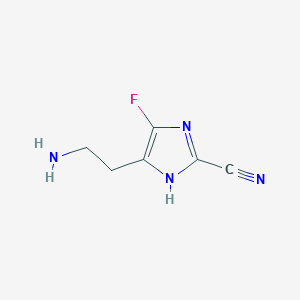
![2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B12816046.png)
![5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B12816052.png)

![9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12816061.png)
